Carbocysteine-lysine
説明
Synthesis Analysis
Carbocysteine-lysine synthesis involves chemical processes that yield the mucoactive drug. Detailed synthesis pathways specific to carbocysteine-lysine are not widely published in the literature, but it is synthesized from lysine and carbocysteine precursors. The synthesis process may involve the formation of salt monohydrates to enhance its stability and efficacy.
Molecular Structure Analysis
The molecular structure of carbocysteine-lysine is characterized by the presence of both carbocysteine and lysine components. This structure contributes to its ability to scavenge reactive oxygen intermediates (ROIs), such as hypochlorous acid (HOCl) and hydroxyl radical (OH·), due to the reactivity of the SCMC tioether group (Brandolini et al., 2003).
Chemical Reactions and Properties
Carbocysteine-lysine participates in chemical reactions that underscore its mucoactive and antioxidant properties. It effectively scavenges ROIs, a property attributed to the reactivity of its molecular structure, particularly the SCMC tioether group. This scavenging activity is critical in both free cellular systems and activated human polymorphonuclear neutrophils (PMNs), protecting against HOCl-mediated inactivation of alpha1-antitripsin (alpha1-AT) and reducing interleukin-8 production, a major mediator of PMN recruitment in inflammatory diseases (Brandolini et al., 2003).
科学的研究の応用
Reactions with o-Quinones : It is used to study reactions of amino acids and peptides with o-quinones, which produce red or brown products (Pierpoint, 1969).
Radioprotective and Growth Properties : Carbocysteine-lysine has been explored for its radioprotective effects and growth properties (Acta Radiologica, 1960).
Treatment of Adenoiditis and Otitis Media in Children : Combined with mometasone furoate nasal spray, it rapidly eliminates symptoms of adenoiditis and accelerates the resolution of exudative otitis media in children (Karpova, Karpycheva, & Tulupov, 2014).
COPD Exacerbations : Its addition to background therapy reduces COPD exacerbations, with an effect similar for therapy with or without inhaled steroids (Saibene et al., 2016). Another study confirms its effectiveness in reducing the number and rate of COPD exacerbations (Paone et al., 2019).
Chronic Bronchitis : It significantly reduces viscosity and increases mucociliary transport in patients with chronic bronchitis (Braga et al., 1990).
Impact on Diabetic-Model Rats : Exogenous free N-(carboxymethyl) lysine in diabetic-model rats significantly increased fasting blood glucose and altered oxidative stress levels (Quan et al., 2021).
Acute Exacerbation of COPD : Improves symptoms and systemic inflammatory reaction in patients with acute exacerbation of COPD (Avdeev, Baĭmakanova, & Zubaĭrova, 2012).
Respiratory Tract Diseases in Children : Effective and safe in treating acute and chronic inflammatory diseases of the respiratory tract in children, with increased efficacy when combined with antibacterial agents (Krюchkova, 2013).
Scavenger of Reactive Oxygen Intermediates : Carbocysteine lysine salt monohydrate is a selective scavenger of reactive oxygen intermediates, contributing to its therapeutic efficacy (Brandolini et al., 2003).
Protective Effects on Respiratory Cells : Exerts protective functions during oxidative stress, preventing or reducing ROS-mediated inflammatory response (Garavaglia et al., 2008).
将来の方向性
Carbocysteine-lysine has shown promise in the treatment of COPD patients, contributing to a better quality of life for patients suffering from this serious illness . It has been shown to have anti-viral effects on human rhinovirus, RSV, and the influenza virus . It also improves steroid responsiveness and exerts anti-inflammatory activity .
特性
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5S/c12-4-2-1-3-8(11(18)19)14-10(17)7(13)5-20-6-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFWVUHYOBPQHY-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CSCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CSCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901003022 | |
Record name | N~2~-{2-Amino-3-[(carboxymethyl)sulfanyl]-1-hydroxypropylidene}lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901003022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbocysteine-lysine | |
CAS RN |
82951-55-1 | |
Record name | L-Lysine, N2-[S-(carboxymethyl)-L-cysteinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82951-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbocysteine-lysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082951551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-{2-Amino-3-[(carboxymethyl)sulfanyl]-1-hydroxypropylidene}lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901003022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。